molecular formula C14H18O6 B2489786 Methyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 6988-39-2

Methyl 4,6-O-benzylidene-b-D-galactopyranoside

Cat. No. B2489786
CAS RN: 6988-39-2
M. Wt: 282.292
InChI Key: VVSWDMJYIDBTMV-ARRMCYPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-O-benzylidene-b-D-galactopyranoside, also known as Methyl 4,6-O-benzylidene-b-D-galactopyranoside or MBG, is a synthetic compound that has been used in a range of scientific research applications. It is a derivative of galactose and is composed of a methyl group and a benzylidene group attached to the galactose molecule. It is a highly versatile compound and has been used in a variety of different research applications, including drug design, biochemistry, and physiology.

Scientific Research Applications

Synthetic Carbohydrate Chemistry

Methyl 4,6-O-benzylidene-b-D-galactopyranoside is used in synthetic carbohydrate chemistry . Benzylidene acetals, such as this compound, have found broad application in this field. During their formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Preparation of Different Sugars

This compound is used as a chiral building block and important intermediate in the preparation of different sugars . It plays a crucial role in the synthesis of various sugar derivatives.

Pharmaceutical Research

Methyl 4,6-O-benzylidene-b-D-galactopyranoside is used as an intermediate in pharmaceutical research . It helps in the development of new drugs and therapeutic agents.

Antimicrobial Compounds

Due to the uneven distribution of glycosidase enzyme expression across bacteria and fungi, glycoside derivatives of antimicrobial compounds provide prospective and promising antimicrobial materials . This compound is used in the synthesis and characterization of novel antimicrobial materials .

Pharmacophore Identification

This compound is used in the design, synthesis, and in silico studies for the identification of the pharmacophore sites of benzylidene derivatives . This helps in understanding the interaction of these compounds with biological targets and aids in the design of more potent and selective drugs.

Chemical Intermediate

Apart from pharmaceutical research, this compound is also used as an intermediate in chemical research . It aids in the synthesis of various chemical compounds.

Mechanism of Action

Target of Action

Methyl 4,6-O-benzylidene-b-D-galactopyranoside is primarily used in biomedical research as a potent substrate to assess the activity of the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

The compound interacts with its target, the β-galactosidase enzyme, by serving as a substrate for the enzyme . The bulky phenyl substituent in the compound adopts predominantly the thermodynamically more stable equatorial orientation , which may influence its interaction with the enzyme.

Result of Action

The primary result of the action of Methyl 4,6-O-benzylidene-b-D-galactopyranoside is the facilitation of the activity of the β-galactosidase enzyme . This can aid in the study of enzyme-deficient disorders such as lysosomal storage diseases or certain types of cancer .

Action Environment

The action, efficacy, and stability of Methyl 4,6-O-benzylidene-b-D-galactopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other interacting molecules, and the specific conditions of the experimental or clinical setting. For instance, the compound is typically stored at temperatures between 2-8°C , suggesting that its stability could be affected by temperature.

properties

IUPAC Name

(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-QFIBJEGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-O-benzylidene-b-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.